molecular formula C10H19NO6S B13188876 (2S)-2-(2-{[(tert-butoxy)carbonyl]amino}ethanesulfonyl)propanoic acid

(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}ethanesulfonyl)propanoic acid

Cat. No.: B13188876
M. Wt: 281.33 g/mol
InChI Key: DGAGWGFBSZTGNQ-ZETCQYMHSA-N
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Description

(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}ethanesulfonyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an ethanesulfonyl moiety, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-{[(tert-butoxy)carbonyl]amino}ethanesulfonyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first introduce the tert-butoxycarbonyl (Boc) protecting group to the amino group of an appropriate precursor. This is followed by the introduction of the ethanesulfonyl group through a sulfonylation reaction. The final step involves the formation of the propanoic acid backbone through a series of condensation and hydrolysis reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction optimization, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}ethanesulfonyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}ethanesulfonyl)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition or as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2S)-2-(2-{[(tert-butoxy)carbonyl]amino}ethanesulfonyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2-{[(tert-butoxy)carbonyl]amino}ethanesulfonyl)butanoic acid: Similar structure with a butanoic acid backbone.

    (2S)-2-(2-{[(tert-butoxy)carbonyl]amino}ethanesulfonyl)valeric acid: Contains a valeric acid backbone.

    (2S)-2-(2-{[(tert-butoxy)carbonyl]amino}ethanesulfonyl)hexanoic acid: Features a hexanoic acid backbone.

Uniqueness

The uniqueness of (2S)-2-(2-{[(tert-butoxy)carbonyl]amino}ethanesulfonyl)propanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C10H19NO6S

Molecular Weight

281.33 g/mol

IUPAC Name

(2S)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfonyl]propanoic acid

InChI

InChI=1S/C10H19NO6S/c1-7(8(12)13)18(15,16)6-5-11-9(14)17-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1

InChI Key

DGAGWGFBSZTGNQ-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)O)S(=O)(=O)CCNC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)O)S(=O)(=O)CCNC(=O)OC(C)(C)C

Origin of Product

United States

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